2-Butynedioic acid, monoethyl ester
Overview
Description
2-Butynedioic acid, monoethyl ester, also known as ethyl acetylenedicarboxylate, is an organic compound with the molecular formula C6H6O4. It is a derivative of acetylenedicarboxylic acid, where one of the carboxyl groups is esterified with ethanol. This compound is characterized by its crystalline solid form and is soluble in diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, monoethyl ester typically involves the esterification of acetylenedicarboxylic acid with ethanol. One common method is the Fischer esterification, where acetylenedicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butynedioic acid, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetylenedicarboxylic acid.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Acetylenedicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butynedioic acid, monoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butynedioic acid, monoethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. Additionally, the triple bond in the acetylenic moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which activate the triple bond towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid, monoethyl ester: Similar in structure but contains a double bond instead of a triple bond.
2-Butynedioic acid, dimethyl ester: Similar but with two methyl ester groups instead of one ethyl ester group.
Uniqueness
2-Butynedioic acid, monoethyl ester is unique due to its acetylenic triple bond, which imparts distinct reactivity compared to its analogs with double bonds or different ester groups. This unique structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
4-ethoxy-4-oxobut-2-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2H2,1H3,(H,7,8)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGXZEKANBLZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90784362 | |
Record name | 4-Ethoxy-4-oxobut-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90784362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38391-86-5 | |
Record name | 4-Ethoxy-4-oxobut-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90784362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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